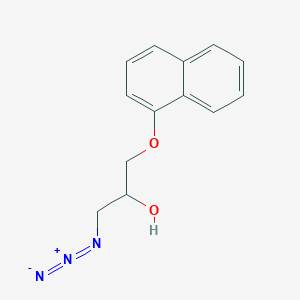

rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an azido group and a naphthalenyloxy group attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- typically involves the reaction of 2-bromo-1-propanol with 1-naphthol under basic conditions to form the naphthalenyloxy intermediate. This intermediate is then reacted with sodium azide to introduce the azido group . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition, with solvents like water or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted propanol derivatives with various functional groups replacing the azido group.

Reduction Reactions: The primary product is the corresponding amine.

Cycloaddition Reactions: The major product is a triazole derivative.

Applications De Recherche Scientifique

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.

Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can be used to link different molecules together. This property is particularly useful in click chemistry, where the compound can be used to attach functional groups to biomolecules or other substrates .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Bis(1-naphthalenyloxy)-2-propanol: Lacks the azido group, making it less reactive in cycloaddition reactions.

2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-: Contains a chloro group instead of an azido group, leading to different reactivity and applications.

1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: A tertiary amine derivative with different chemical properties and uses.

Uniqueness

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it valuable in click chemistry and other applications where the formation of stable triazole rings is desired.

Activité Biologique

The compound rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol is a member of the azido alcohol family, characterized by its azide functional group and naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An azido group (-N₃) which is known for its reactivity.

- A naphthalenyloxy group that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Fungal Strains Tested : Candida albicans.

- Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. In particular, it has shown potential in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G1 phase.

Data from studies indicate that treatment with this compound resulted in a dose-dependent reduction in cell viability.

The biological activity of this compound can be linked to several mechanisms:

- Enzyme Inhibition : The azido group may interact with nucleophilic sites on enzymes, leading to inhibition.

- Disruption of Cellular Processes : The naphthalene moiety can intercalate into DNA or disrupt membrane integrity, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have explored the compound's efficacy in biological systems:

- Study 1 : Evaluated the effects on bacterial biofilms, demonstrating a reduction in biofilm formation by up to 50% at sub-MIC concentrations.

- Study 2 : Investigated the compound's effects on apoptosis in cancer cells, reporting increased caspase activity as an indicator of programmed cell death.

Propriétés

IUPAC Name |

1-azido-3-naphthalen-1-yloxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSYVTMHROMKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444081 |

Source

|

| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87102-64-5 |

Source

|

| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.